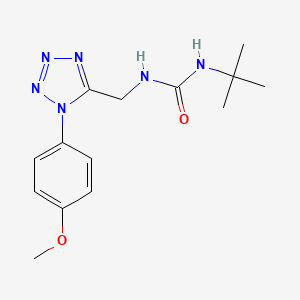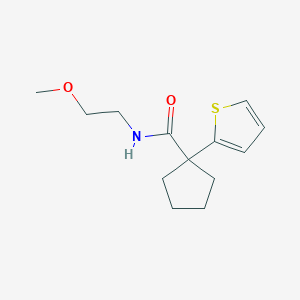![molecular formula C21H23N5O4S B2951035 2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]-N-[3-(methylthio)phenyl]acetamide CAS No. 1775444-74-0](/img/structure/B2951035.png)
2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]-N-[3-(methylthio)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]-N-[3-(methylthio)phenyl]acetamide is a useful research compound. Its molecular formula is C21H23N5O4S and its molecular weight is 441.51. The purity is usually 95%.
BenchChem offers high-quality 2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]-N-[3-(methylthio)phenyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]-N-[3-(methylthio)phenyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Characterization Techniques Compounds with 1,3,4-oxadiazole and acetamide structures are synthesized through several chemical reactions, providing insight into potential methodologies that can be applied to our compound of interest. For instance, the synthesis of novel 1,3,4-oxadiazole derivatives containing benzimidazole moiety involves complex reactions, demonstrating the compound's structural determination through NMR and other analytical techniques (Li Ying-jun, 2012). These methods offer a blueprint for characterizing similar complex molecules.
Antimicrobial and Antifungal Activities Derivatives of 1,3,4-oxadiazole have been explored for their antibacterial and antifungal activities. For example, 2-Mercaptobenzimidazole derivatives and its activities show significant in vitro antibacterial and antifungal properties against a variety of microorganisms, suggesting similar potential applications for our compound (Poonam Devi et al., 2022). This research underscores the importance of such compounds in developing new antimicrobial agents.
Anticancer Potential The investigation into compounds with 1,3,4-oxadiazole structures extends to evaluating their anticancer capabilities. Specific derivatives have been assessed for their cytotoxic effects against cancer cell lines, offering a glimpse into how related molecules, including our compound, might be leveraged in cancer research (Dongyan Yang et al., 2017).
Enzyme Inhibition and Molecular Docking Studies Enzyme inhibition studies and molecular docking analyses represent critical research areas for these compounds. For example, certain 1,3,4-oxadiazole derivatives have shown promising results as enzyme inhibitors, supported by molecular docking and binding studies (N. Virk et al., 2023). These findings highlight the compound's potential in drug discovery, especially targeting specific enzymes.
Fluorescence and Spectral Studies The fluorescence and spectral characteristics of related compounds offer insights into their potential applications in material science and as fluorescent markers. The synthesis and characterization of novel fluorescent compounds derived from oxadiazole and pyrimidine structures demonstrate the versatility of these molecules in creating functional materials with specific optical properties (Yuh-Wen Ho & W. Yao, 2009).
特性
IUPAC Name |
2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-6,7,8,9-tetrahydro-5H-pyrimido[1,6-a]azepin-2-yl]-N-(3-methylsulfanylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O4S/c1-13-22-19(24-30-13)18-16-9-4-3-5-10-25(16)21(29)26(20(18)28)12-17(27)23-14-7-6-8-15(11-14)31-2/h6-8,11H,3-5,9-10,12H2,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLXZAHJDRWSQPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=C3CCCCCN3C(=O)N(C2=O)CC(=O)NC4=CC(=CC=C4)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[2-(Trifluoromethyl)-4-quinazolinyl]amino}benzoic acid hydrochloride](/img/structure/B2950952.png)
![methyl 2-(8-(2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2950956.png)
![3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-methylbenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2950957.png)
![(3-bromophenyl)(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2950960.png)

![4-(2,2-difluoroethoxy)-2-methyl-5H,6H,7H-cyclopenta[d]pyrimidine](/img/structure/B2950962.png)

![4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2950964.png)

![2-[[1-(3,4-Dimethoxybenzoyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2950968.png)

![2-Chloro-N-[(2-morpholin-4-ylsulfonylphenyl)methyl]propanamide](/img/structure/B2950970.png)
![Ethyl [(3-amino-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate](/img/structure/B2950972.png)
